molecular formula C27H22N4O B2789471 (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide CAS No. 327103-56-0

(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide

Cat. No.: B2789471
CAS No.: 327103-56-0
M. Wt: 418.5
InChI Key: QKIOVFZTKVTAON-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide is a chemical compound with the molecular formula C27H22N4O and a molecular weight of approximately 418.49 g/mol . This compound belongs to a class of molecules featuring a pyrazole core, a structure known to be of significant interest in medicinal and agrochemical research due to its potential for diverse biological activities . The specific structure includes a 2-cyanoacrylamide group, a moiety that has been identified as a key component in compounds with potential chemotherapeutic applications . Furthermore, structurally related heterocyclic carboxamides have been investigated for their fungicidal properties, indicating potential applications in the study of fungal pathogens . This product is offered as a high-purity solid for research purposes. It is intended for use in chemical reference standards, in vitro assays, and as a building block in the synthesis and development of novel active compounds. (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c28-19-23(27(29)32)17-21-12-15-25(16-13-21)31-26(22-9-5-2-6-10-22)18-24(30-31)14-11-20-7-3-1-4-8-20/h1-17,26H,18H2,(H2,29,32)/b14-11+,23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOVFZTKVTAON-RJOMAKBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide , a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole and its derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

\text{ 2E 2 cyano 3 4 5 phenyl 3 E 2 phenylethenyl 4 5 dihydro 1H pyrazol 1 yl}phenyl)prop-2-enamide}

This compound features a cyano group, a propeneamide backbone, and a complex pyrazole ring system that contributes to its biological activity.

Research indicates that compounds containing the pyrazole moiety exhibit various mechanisms of action:

  • Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Several studies have demonstrated that pyrazole compounds inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their anti-inflammatory effects.
  • Anticancer Properties : The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented. They may interfere with cell cycle progression and promote cell death through various signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide:

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial cell walls

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide:

  • Antioxidant Study : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their counterparts with electron-donating groups .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in macrophages upon stimulation with lipopolysaccharides (LPS) .
  • Anticancer Potential : A molecular docking study suggested that (2E)-2-cyano derivatives bind effectively to active sites of cancer-related proteins, indicating potential as anticancer agents. The binding affinity was assessed through computational methods, showing promising results for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazole derivatives and cyanoenamides reported in pharmaceutical and synthetic chemistry literature. Below is a comparative analysis based on molecular characteristics, synthesis, and functional properties.

Structural Analogues

Property Target Compound (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound-1)
Molecular Formula C₂₆H₂₀N₄O (hypothetical*) C₁₃H₁₁N₃O₄
Molecular Weight ~404.47 g/mol 273.24 g/mol
Melting Point Not reported 170°C
Functional Groups Cyano, enamide, pyrazole, styrenyl, phenyl Acetyl, nitro, pyrazol-3-one, benzylidene
Synthetic Yield Not reported 69.8%
Key IR Absorptions Expected: ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O amide) 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂), 1519 cm⁻¹ (C=N)
Lipinski Compliance Predicted: Likely (MW <500, H-bond donors <5) Compliant

*Note: The molecular formula and weight are inferred from the IUPAC name, as experimental data is unavailable in the provided evidence.

Electronic and Steric Features

  • Pyrazole Substitution : Unlike Compound-1, which has a nitrobenzylidene substituent , the target compound incorporates a styrenyl group, enhancing conjugation and rigidity. This may improve binding affinity in hydrophobic pockets of biological targets.
  • Cyanoenamide vs.

Methodological Insights from Literature

  • Crystallography : Tools like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation) could resolve the stereochemistry and hydrogen-bonding networks of the target compound .
  • Wavefunction Analysis : Multiwfn could elucidate charge distribution and frontier molecular orbitals, aiding in predicting reactivity .
  • Hydrogen-Bonding Patterns : Graph set analysis (as per Etter’s formalism) would help classify intermolecular interactions in its crystal structure .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (amide, cyano) and stereochemistry (E/Z configuration) .
  • Elemental Analysis (CHNS) : Validates molecular formula (e.g., <2% deviation for C, H, N) .
    Advanced
    For contradictions (e.g., overlapping peaks in NMR):
  • Use 2D NMR (COSY, HSQC) to resolve connectivity .
  • Cross-validate with High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy .

What computational strategies predict biological activity and target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, receptors). Prioritize binding poses with ΔG < −7 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) using GROMACS .
  • SAR Analysis : Systematically modify substituents (e.g., phenyl, cyano) and calculate QSAR parameters (logP, polar surface area) .

How can conflicting bioassay results be analyzed to determine mechanism of action?

Q. Advanced

  • Dose-Response Curves : Calculate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .
  • Target Deconvolution : Use CRISPR-Cas9 knockouts or proteome profiling to identify binding partners .
  • Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR) to distinguish competitive vs. allosteric inhibition .

What strategies improve yield in large-scale synthesis while maintaining purity?

Q. Basic

  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
    Advanced
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., diazo coupling) to enhance reproducibility .
  • In-Line Analytics : Use FTIR or UV probes for real-time monitoring .

How do electronic properties of the conjugated system influence bioactivity?

Q. Advanced

  • DFT Calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09) to assess electron-withdrawing effects of the cyano group .
  • UV-Vis Spectroscopy : Measure λmax shifts in polar solvents to correlate conjugation length with cellular uptake .
  • Electrochemical Studies : Cyclic voltammetry identifies redox-active moieties linked to pro-drug activation .

What purification techniques are optimal for isolating stereoisomers?

Q. Basic

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Recrystallization : Exploit differential solubility of E/Z isomers in ethanol-water mixtures .

How to validate target engagement in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm intracellular binding .
  • Fluorescence Polarization : Tag the compound with FITC/BODIPY for live-cell imaging .
  • CRISPR Interference (CRISPRi) : Knock down putative targets and assess rescue of phenotype .

What are common pitfalls in characterizing the dihydropyrazole ring, and how are they addressed?

Q. Basic

  • Tautomerism : Use ¹H NMR in DMSO-d₆ to stabilize the 4,5-dihydro form and avoid peak splitting .
  • Oxidation : Store intermediates under inert atmosphere (N₂/Ar) to prevent ring aromatization .

How to design a structure-activity relationship (SAR) study for derivatives?

Q. Advanced

  • Scaffold Modifications : Synthesize analogs with substituted phenyl (e.g., 4-F, 4-OMe) or pyrazole rings .
  • Biological Testing : Screen against panels (e.g., NCI-60 cancer lines) and correlate substituents with IC₅₀ .
  • 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (amide/cyano) using MOE .

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